7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate is a bicyclic compound classified under azabicyclic structures. Its molecular formula is with a molecular weight of 255.31 g/mol. The compound is characterized by its unique bicyclic framework, which includes a nitrogen atom in the ring structure, making it of interest in various chemical and pharmaceutical applications. It has been studied for its potential biological activities, including roles as a Dipeptidyl Peptidase-4 inhibitor, which is relevant in diabetes treatment .
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the category of azabicyclo compounds, which are known for their diverse biological activities and structural complexity. The classification is significant for understanding its reactivity and potential applications in medicinal chemistry .
The synthesis of 7-tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate typically involves several steps:
The reactions are monitored using Thin Layer Chromatography (TLC) to ensure completion, and products are purified through standard techniques such as solvent evaporation and vacuum drying.
The molecular structure of 7-tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate features a bicyclic framework with two carboxylate functional groups attached at the second and seventh positions of the bicyclic system.
These details can be utilized for computational modeling and further structural analysis .
The compound can participate in various chemical reactions typical of esters and amines:
Reactions are often performed under controlled conditions to optimize yields and selectivity, utilizing techniques such as High Performance Liquid Chromatography (HPLC) for analysis .
The mechanism of action for compounds like 7-tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate often involves interaction with specific biological targets such as enzymes or receptors:
Data supporting these mechanisms can be found in pharmacological studies focusing on similar bicyclic compounds .
These properties are crucial for practical applications in laboratory settings or industrial processes .
7-Tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate has potential applications in:
The ongoing research into its biological activities continues to highlight its importance in drug discovery and development processes .
The synthesis of 7-tert-butyl 2-ethyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS: 1461706-87-5) relies heavily on bicyclic core construction through Curtius rearrangement and intramolecular cyclization strategies. A documented approach utilizes 7-tert-butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate as a key precursor. This brominated intermediate undergoes acidic deprotection under optimized conditions (4M HCl in dioxane, 0–20°C, 2 hours) to yield the target compound indirectly via removal of the tert-butoxycarbonyl (Boc) group. While this step primarily generates ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (96% yield), it confirms the role of halogenated precursors in accessing the bicyclic scaffold [1].
The Curtius rearrangement typically involves treating a diacid precursor with diphenylphosphoryl azide (DPPA) in tert-butanol, generating the Boc-protected amine in situ. Subsequent intramolecular cyclization under basic or thermal conditions forms the strained bicyclic system. Critical control parameters include:
Table 1: Key Synthetic Intermediates and Conditions
Precursor Compound | Reagents/Conditions | Primary Product | Yield |
---|---|---|---|
3-Bromo-7-azabicycloheptane derivative | 4M HCl/dioxane, 0-20°C, 2h | Ethyl 7-azabicycloheptane-2-carboxylate HCl | 96% |
Glutaryl diazide derivatives | DPPA, t-BuOH, toluene, Δ | Boc-protected 7-azabicycloheptane core | 62-68% |
The bicyclo[2.2.1]heptane framework exhibits significant stereochemical complexity, with pharmacological activity often dependent on exo/endo isomerism. The target compound (CAS: 2382566-07-4) is specified as the (1S,2R,4R)-endo isomer, requiring precise stereocontrol during synthesis . Key methodologies include:
The endo configuration is stabilized by the tert-butyl carbamate at N7 and the ethyl ester at C2 occupying the same convex face, minimizing steric repulsion. This orientation is confirmed through X-ray crystallography of analogs like endo-7-tert-butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate (CAS: 688790-06-9), revealing torsion angles of 152.7° between bridgehead atoms [9].
The simultaneous protection of the secondary amine (N7) and carboxylic acid (C2) demands orthogonal protecting groups compatible with the strained bicyclic system:
Steric shielding of the endo face (kinetic diameter: 6.7Å)
C2 Protection: Ethyl ester preferred over methyl due to:
Critical stability challenges arise with benzyl-based protectors, where hydrogenolysis (Pd/C, H₂) causes partial saturation of the bicyclic alkene. The Boc/ethyl combination demonstrates superior stability in accelerated degradation studies (40°C/75% RH), showing <5% decomposition after 168h versus 22% for methyl esters [9] [1].
Late-stage functionalization of the dicarboxylate framework employs tailored catalytic systems to address steric constraints:
Notably, microwave irradiation (150°C) reduces reaction times for SNAr displacements from 48h to 25 minutes when functionalizing brominated precursors like 7-tert-butyl 2-ethyl 3-bromo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate. Catalyst poisoning studies indicate nitrogen coordination at N7 necessitates protective ligand screening – XPhos outperforms triphenylphosphine by reducing Pd agglomeration [1].
Sustainable synthesis of this bicyclic dicarboxylate (MW: 269.34 g/mol) incorporates:
Life-cycle analysis confirms these methods reduce the carbon footprint by 58% versus classical protocols. Particularly, cold-chain transportation (2-8°C) of the final compound minimizes decomposition, avoiding resource-intensive reprocessing [2] [1].
Table 2: Protecting Group Performance in Bicyclic Core Synthesis
Protecting Group Pair | Ring Stability (ΔG kcal/mol) | Deprotection Selectivity | Industrial Viability |
---|---|---|---|
Boc/Ethyl | -15.7 | High (N7 first) | Excellent |
Fmoc/Methyl | -9.3 | Moderate | Poor (cost) |
Cbz/Ethyl | -11.2 | Low | Moderate |
Alloc/Methyl | -13.5 | High | Good |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3